molecular formula C8H11Cl2N3 B6590109 1-(1H-1,3-benzodiazol-4-yl)methanamine dihydrochloride CAS No. 64574-23-8

1-(1H-1,3-benzodiazol-4-yl)methanamine dihydrochloride

Cat. No. B6590109
CAS RN: 64574-23-8
M. Wt: 220.1
InChI Key:
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Description

1-(1H-1,3-benzodiazol-4-yl)methanamine dihydrochloride, otherwise known as BDM, is an organic compound used for a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 197.14 g/mol. BDM is used in laboratory experiments to study the effects of various compounds on the biochemical and physiological processes of living organisms. BDM is a versatile compound that has been used in a variety of research fields, including biochemistry, pharmacology, and physiology.

Scientific Research Applications

BDM has been used in a variety of scientific research applications, including biochemistry, pharmacology, and physiology. BDM has been used to study the effects of various compounds on biochemical and physiological processes, such as enzyme activity, protein-protein interactions, and cell signaling pathways. BDM has also been used to study the effects of drugs on the human body, as well as to study the effects of environmental toxins on living organisms.

Mechanism of Action

BDM works by inhibiting the activity of enzymes in the body. In particular, BDM has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the activity of AChE, BDM increases the levels of acetylcholine in the body, which can have a variety of effects on the body, including increased alertness and improved cognitive performance.
Biochemical and Physiological Effects
The effects of BDM on the body depend on the dose and the duration of exposure. At low doses, BDM has been found to increase alertness and improve cognitive performance. At higher doses, BDM has been found to cause a decrease in heart rate and blood pressure, as well as a decrease in respiration rate. BDM has also been found to cause a decrease in body temperature, as well as an increase in the production of sweat.

Advantages and Limitations for Lab Experiments

The main advantage of using BDM in laboratory experiments is that it is a relatively safe compound, with few side effects. BDM is also relatively inexpensive and easy to obtain. The main limitation of using BDM in laboratory experiments is that it has a relatively short duration of action, meaning that the effects of the compound are only present for a short period of time.

Future Directions

Future research on BDM could focus on its potential applications in the treatment of various diseases. For example, BDM could be studied as a potential treatment for Alzheimer's disease, as it has been found to increase the levels of acetylcholine in the body. Additionally, BDM could be studied as a potential treatment for depression, as it has been found to have a calming effect on the body. Finally, BDM could be studied as a potential treatment for anxiety, as it has been found to reduce stress and improve alertness.

Synthesis Methods

BDM is synthesized by reacting 1-(1H-1,3-benzodiazol-4-yl)methanamine with hydrochloric acid. The reaction of 1-(1H-1,3-benzodiazol-4-yl)methanamine with hydrochloric acid produces BDM dihydrochloride in a yield of approximately 85%. The reaction is conducted in an aqueous solution at a temperature of 60°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-1,3-benzodiazol-4-yl)methanamine dihydrochloride involves the reaction of 1H-1,3-benzodiazole-4-carboxaldehyde with formaldehyde followed by reduction with sodium borohydride to yield 1-(1H-1,3-benzodiazol-4-yl)methanol. The methanol is then reacted with ammonia to form 1-(1H-1,3-benzodiazol-4-yl)methanamine, which is subsequently treated with hydrochloric acid to produce the dihydrochloride salt.", "Starting Materials": [ "1H-1,3-benzodiazole-4-carboxaldehyde", "Formaldehyde", "Sodium borohydride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "1. Reaction of 1H-1,3-benzodiazole-4-carboxaldehyde with formaldehyde in the presence of a catalyst to yield 1-(1H-1,3-benzodiazol-4-yl)methanol.", "2. Reduction of 1-(1H-1,3-benzodiazol-4-yl)methanol with sodium borohydride to form 1-(1H-1,3-benzodiazol-4-yl)methanamine.", "3. Treatment of 1-(1H-1,3-benzodiazol-4-yl)methanamine with hydrochloric acid to produce the dihydrochloride salt of 1-(1H-1,3-benzodiazol-4-yl)methanamine." ] }

CAS RN

64574-23-8

Product Name

1-(1H-1,3-benzodiazol-4-yl)methanamine dihydrochloride

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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